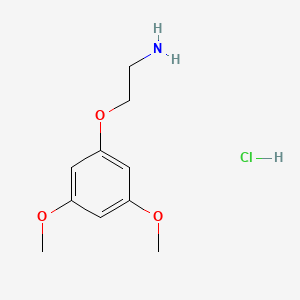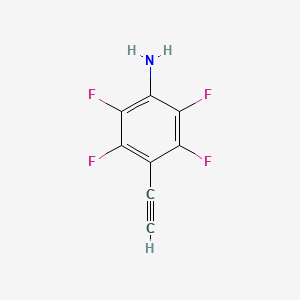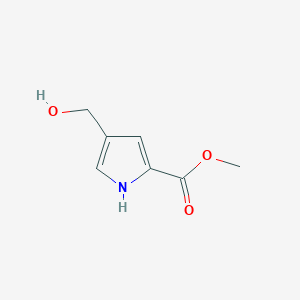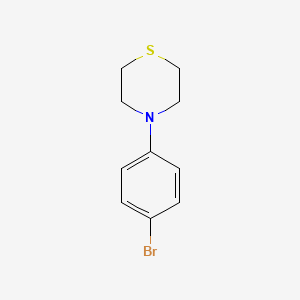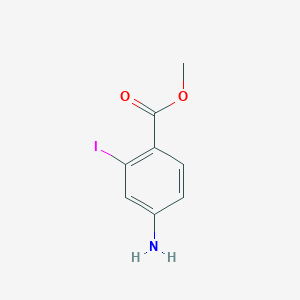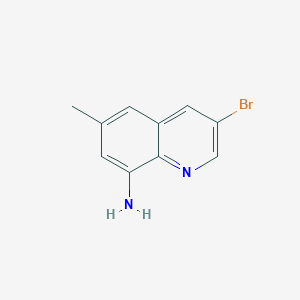
3-Bromo-6-metilquinolin-8-amina
Descripción general
Descripción
3-Bromo-6-methylquinolin-8-amine is a chemical compound with the molecular formula C10H9BrN2 . It is a type of quinoline, a class of compounds that have wide applications in medicinal and synthetic organic chemistry .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Aplicaciones Científicas De Investigación
Síntesis Orgánica
3-Bromo-6-metilquinolin-8-amina: sirve como un andamiaje valioso en la síntesis orgánica. Se utiliza en la síntesis de quinoxalinas o quinolin-8-aminas a partir de derivados de N-propargil anilina empleando cloruro de estaño e indio . Este compuesto facilita la hidroaminación formal intramolecular catalizada por ácidos de Lewis de metales del grupo principal, así como la metodología de hidroarilación .
Química Medicinal
En química medicinal, las quinolin-8-aminas, que incluyen This compound, son esenciales en varios compuestos heterocíclicos farmacológicamente activos. Se utilizan para crear compuestos con un amplio espectro de bio-respuestas, incluyendo actividades anticancerígenas, antioxidantes, antiinflamatorias y antimicrobianas .
Investigación Anticancerígena
Los derivados de quinolina, como This compound, se investigan por sus propiedades anticancerígenas. Se consideran una estructura privilegiada en los programas de descubrimiento de fármacos debido a su amplio espectro de bio-respuestas .
Desarrollo de Antioxidantes
Este compuesto también se explora por sus propiedades antioxidantes. Juega un papel en el desarrollo de nuevos agentes antioxidantes que pueden ayudar a proteger las células del estrés oxidativo .
Agentes Antiinflamatorios
This compound: se utiliza en la síntesis de agentes antiinflamatorios. Sus derivados se estudian por su potencial para reducir la inflamación en diversas condiciones médicas .
Aplicaciones Antimicrobianas
Las propiedades antimicrobianas de los derivados de quinolina hacen de This compound un candidato para el desarrollo de nuevos agentes antimicrobianos para combatir enfermedades infecciosas .
Química de Coordinación
Las quinolin-8-aminas actúan como ligandos en química de coordinación. Forman complejos con metales y se utilizan en el estudio de metaloenzimas y otros procesos biológicos relacionados con los metales .
Agentes para el Tratamiento de Enfermedades
Finalmente, This compound y sus derivados se utilizan como agentes para diversas enfermedades. Son parte de la investigación en curso para desarrollar nuevos agentes terapéuticos para enfermedades como la tuberculosis y la malaria .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 3-Bromo-6-methylquinolin-8-amine are yet to be definitively identified. Quinoline compounds have been known to exhibit potent antimalarial activity . Therefore, it is plausible that 3-Bromo-6-methylquinolin-8-amine may target similar pathways or enzymes in the malaria parasite, Plasmodium falciparum .
Mode of Action
It is known that quinoline compounds can interfere with the life cycle of the malaria parasite . They may inhibit the polymerization of tubulin, a critical component in the cellular structure of phytopathogens . By binding to the α subunit of tubulin, 3-Bromo-6-methylquinolin-8-amine could disrupt the normal functioning of these harmful fungi .
Biochemical Pathways
Given its potential antimalarial activity, it may interfere with the heme detoxification pathway in the malaria parasite . This pathway is crucial for the survival of the parasite, as it allows the parasite to detoxify heme, a toxic byproduct of hemoglobin digestion.
Result of Action
If it acts similarly to other quinoline compounds, it may cause cell death in the malaria parasite by disrupting critical cellular processes .
Análisis Bioquímico
Cellular Effects
3-Bromo-6-methylquinolin-8-amine has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the expression of specific genes involved in stress responses or metabolic pathways, thereby affecting cellular homeostasis and function .
Molecular Mechanism
The molecular mechanism of 3-Bromo-6-methylquinolin-8-amine involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes or proteins, leading to changes in their conformation and activity. This can result in enzyme inhibition or activation, as well as alterations in gene expression. The presence of both electron-donating and electron-withdrawing groups in the compound enhances its ability to interact with a wide range of biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-6-methylquinolin-8-amine can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular processes and functions .
Dosage Effects in Animal Models
The effects of 3-Bromo-6-methylquinolin-8-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways or stress responses. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
3-Bromo-6-methylquinolin-8-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key enzymes in pathways such as glycolysis, the pentose phosphate pathway, and amino acid metabolism. These interactions can lead to changes in metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, 3-Bromo-6-methylquinolin-8-amine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters .
Subcellular Localization
The subcellular localization of 3-Bromo-6-methylquinolin-8-amine is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with cellular machinery .
Propiedades
IUPAC Name |
3-bromo-6-methylquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-2-7-4-8(11)5-13-10(7)9(12)3-6/h2-5H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLDALBRIVEDBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C(=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855906 | |
| Record name | 3-Bromo-6-methylquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
858467-30-8 | |
| Record name | 3-Bromo-6-methylquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



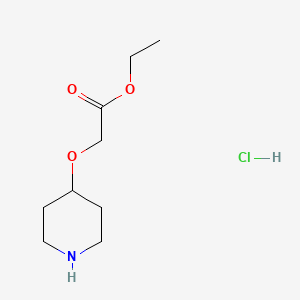
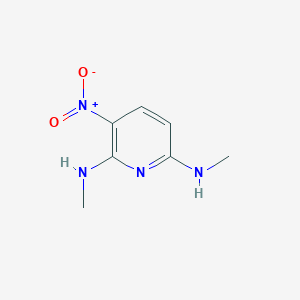
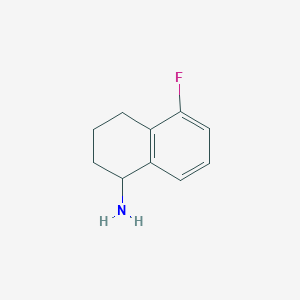
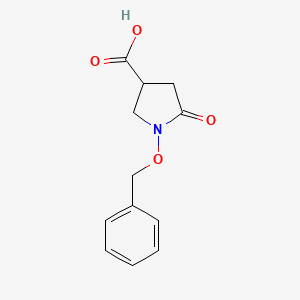
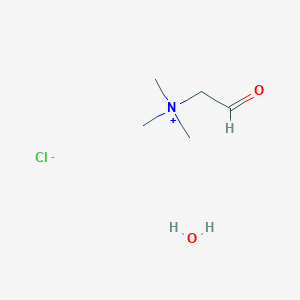
![Methyl 2-[(3-chloropropyl)sulfanyl]acetate](/img/structure/B1375882.png)
